molecular formula C10H6ClN3O B12358787 8-Chloro-4a,5-dihydropyridazino[4,5-b]indol-4-one

8-Chloro-4a,5-dihydropyridazino[4,5-b]indol-4-one

Cat. No.: B12358787
M. Wt: 219.63 g/mol
InChI Key: IDFXWLSOTGKCTP-UHFFFAOYSA-N
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Description

8-Chloro-4a,5-dihydropyridazino[4,5-b]indol-4-one is a heterocyclic compound that belongs to the pyridazinoindole family. This compound is of significant interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and pharmacology. The presence of a chlorine atom and the pyridazinoindole scaffold contributes to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-4a,5-dihydropyridazino[4,5-b]indol-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and chlorinated reagents.

    Cyclization: The key step involves the cyclization of the indole derivative with a chlorinated reagent under controlled conditions to form the pyridazinoindole scaffold.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-4a,5-dihydropyridazino[4,5-b]indol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, reduced forms, and substituted analogs.

Scientific Research Applications

8-Chloro-4a,5-dihydropyridazino[4,5-b]indol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-4a,5-dihydropyridazino[4,5-b]indol-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes like phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell growth and survival pathways . By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells and disrupt other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinoindole Derivatives: Compounds with similar pyridazinoindole scaffolds but different substituents.

    Chlorinated Indoles: Indole derivatives with chlorine atoms at various positions.

Uniqueness

8-Chloro-4a,5-dihydropyridazino[4,5-b]indol-4-one is unique due to its specific substitution pattern and the presence of both the pyridazinoindole scaffold and the chlorine atom. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C10H6ClN3O

Molecular Weight

219.63 g/mol

IUPAC Name

8-chloro-4a,5-dihydropyridazino[4,5-b]indol-4-one

InChI

InChI=1S/C10H6ClN3O/c11-5-1-2-8-6(3-5)7-4-12-14-10(15)9(7)13-8/h1-4,9,13H

InChI Key

IDFXWLSOTGKCTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=CN=NC(=O)C3N2

Origin of Product

United States

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